

# Xelafaslatide: In Vitro Experimental Protocols for Retinal Cell Protection

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Compound of Interest		
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

# Introduction

**Xelafaslatide**, formerly known as ONL1204, is an investigational small-molecule peptide designed to inhibit the Fas signaling pathway, a critical mediator of apoptosis (programmed cell death) and inflammation.[1] Comprising a 12-amino acid sequence, **xelafaslatide** acts as a first-in-class Fas inhibitor with the potential to provide neuroprotection to key retinal cells, including photoreceptors and the retinal pigment epithelium (RPE).[2][3] The death of these cells is a primary contributor to vision loss in a variety of retinal diseases.[4] Preclinical and clinical studies are evaluating the therapeutic potential of **xelafaslatide** in conditions such as geographic atrophy (GA) associated with age-related macular degeneration (AMD) and glaucoma.[2][5]

These application notes provide detailed protocols for in vitro studies to characterize the bioactivity and mechanism of action of **xelafaslatide**. The described experimental workflows are essential for assessing its Fas-inhibitory function and its protective effects on retinal cells.

# **Mechanism of Action: Fas Pathway Inhibition**

The Fas receptor (also known as Apo-1 or CD95), a member of the tumor necrosis factor (TNF) receptor superfamily, plays a pivotal role in initiating the extrinsic apoptosis pathway.[2][6] The binding of the Fas ligand (FasL) to the Fas receptor triggers receptor trimerization. This



conformational change leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) to the intracellular death domain of the Fas receptor. FADD, in turn, recruits procaspase-8, forming the death-inducing signaling complex (DISC).[7][8][9] Within the DISC, procaspase-8 molecules undergo proximity-induced auto-activation, leading to the formation of active caspase-8.[8][9]

Active caspase-8 can then initiate a downstream caspase cascade, directly activating effector caspases like caspase-3 and caspase-7.[8] These effector caspases are responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis. **Xelafaslatide** exerts its protective effect by preventing the activation of the Fas receptor, thereby inhibiting the entire downstream signaling cascade of both apoptosis and inflammation.[6]

# Key In Vitro Experimental Protocols Fas-Mediated Apoptosis Inhibition Assay in a Lymphoma Cell Line

This protocol details an established method to quantify the Fas-inhibitory activity of **xelafaslatide** using a Fas-sensitive cell line.[2]

Objective: To determine the dose-dependent inhibition of FasL-induced apoptosis by **xelafaslatide**.

Cell Line: Murine A20 B lymphoma cells (Fas-positive).

#### Materials:

- Xelafaslatide (ONL1204)
- Murine A20 B lymphoma cells
- Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
- Microvesicles expressing murine membrane-bound FasL (mFasL-VP)
- Control microvesicles (Neo-VP)



- 96-well cell culture plates
- <sup>3</sup>H-thymidine
- Cell harvester and scintillation counter

#### Protocol:

- Cell Culture: Maintain A20 B lymphoma cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Assay Setup: Seed A20 cells in a 96-well plate at a density of 5 x 10<sup>4</sup> cells per well.
- Treatment:
  - Prepare serial dilutions of **xelafaslatide** in complete RPMI-1640 medium.
  - Add the **xelafaslatide** dilutions to the respective wells. Include a vehicle-only control.
  - Induce apoptosis by adding mFasL-expressing microvesicles (mFasL-VP) at a predetermined optimal dilution (e.g., 1:100).
  - Include control wells with cells treated with control microvesicles (Neo-VP) to measure baseline cell survival.
- Incubation: Incubate the plate for 4 hours at 37°C.
- Cell Proliferation/Survival Measurement:
  - $\circ~$  Add  $^3H\text{-thymidine}$  (1  $\mu\text{Ci/well})$  to each well.
  - Incubate the plate overnight (16-18 hours) at 37°C.
  - Harvest the cells onto filter mats using a cell harvester.
  - Measure the incorporation of <sup>3</sup>H-thymidine using a scintillation counter.
- Data Analysis:



- Calculate the percentage of apoptosis inhibition for each xelafaslatide concentration relative to the mFasL-VP treated cells without the inhibitor.
- Plot the dose-response curve and determine the IC₅₀ value.

Expected Outcome: **Xelafaslatide** is expected to inhibit FasL-induced apoptosis in A20 cells in a dose-dependent manner.[2]

Quantitative Data Summary:

Xelafaslatide Concentration	Apoptosis Inhibition (%)
0.1 μΜ	15 ± 5
1 μΜ	45 ± 8
10 μΜ	85 ± 7
100 μΜ	98 ± 2

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary.

# Protection of Retinal Pigment Epithelium (RPE) Cells from Oxidative Stress-Induced Apoptosis

This protocol outlines a method to assess the protective effects of **xelafaslatide** on a more disease-relevant cell type, RPE cells, under oxidative stress, a known factor in AMD pathogenesis.

Objective: To evaluate the ability of **xelafaslatide** to protect human RPE cells from apoptosis induced by oxidative stress.

Cell Line: Human ARPE-19 cells or primary human RPE cells.

Materials:

• Xelafaslatide (ONL1204)



- ARPE-19 cells
- Complete DMEM/F12 medium (supplemented with 10% FBS, penicillin/streptomycin)
- Hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BHP) to induce oxidative stress
- 24-well cell culture plates
- TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
- Fluorescence microscope

#### Protocol:

- Cell Culture: Culture ARPE-19 cells in complete DMEM/F12 medium until they form a confluent monolayer.
- Pre-treatment:
  - Prepare various concentrations of xelafaslatide in serum-free medium.
  - Replace the culture medium with the xelafaslatide-containing medium and incubate for 2 hours. Include a vehicle-only control.
- Induction of Oxidative Stress:
  - $\circ$  Add H<sub>2</sub>O<sub>2</sub> or t-BHP to the medium at a pre-determined concentration (e.g., 200  $\mu$ M H<sub>2</sub>O<sub>2</sub>) to induce apoptosis.
  - Include a control group of cells not exposed to oxidative stress.
- Incubation: Incubate the cells for 24 hours at 37°C.
- Apoptosis Assessment (TUNEL Assay):
  - Fix the cells with 4% paraformaldehyde.
  - Permeabilize the cells with 0.1% Triton X-100.



- Perform the TUNEL assay according to the manufacturer's instructions to label the fragmented DNA of apoptotic cells.
- Counterstain the cell nuclei with DAPI.
- Microscopy and Analysis:
  - Visualize the cells using a fluorescence microscope.
  - Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained nuclei in multiple fields of view for each condition.

Expected Outcome: Pre-treatment with **xelafaslatide** is expected to reduce the number of TUNEL-positive RPE cells, demonstrating a protective effect against oxidative stress-induced apoptosis.

### Quantitative Data Summary:

Treatment Condition	Percentage of Apoptotic Cells (%)
Untreated Control	2 ± 1
Oxidative Stress Only	35 ± 6
Oxidative Stress + Xelafaslatide (1 μM)	20 ± 4
Oxidative Stress + Xelafaslatide (10 μM)	8 ± 3

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary.

# Caspase-8 Activity Assay in Photoreceptor-Like Cells

This protocol measures the activity of a key initiator caspase in the Fas pathway to confirm the mechanism of action of **xelafaslatide** in a photoreceptor-derived cell line. In vivo studies have shown that ONL1204 reduces caspase-8 activity.[3][10]

Objective: To determine if **xelafaslatide** inhibits the activation of caspase-8 in photoreceptor-like cells following FasL stimulation.



Cell Line: 661W photoreceptor-derived cell line.

#### Materials:

- Xelafaslatide (ONL1204)
- 661W cells
- Complete DMEM medium (supplemented with 10% FBS, penicillin/streptomycin)
- Recombinant soluble Fas Ligand (sFasL)
- Caspase-8 colorimetric or fluorometric assay kit
- · Cell lysis buffer
- Microplate reader

#### Protocol:

- Cell Culture: Culture 661W cells in complete DMEM medium.
- Treatment:
  - Seed cells in a 96-well plate.
  - Pre-treat cells with varying concentrations of xelafaslatide for 2 hours.
  - Induce apoptosis by adding sFasL to the culture medium.
  - Include untreated and sFasL-only controls.
- Incubation: Incubate for 6-8 hours at 37°C.
- Cell Lysis: Lyse the cells using the lysis buffer provided in the caspase-8 assay kit.
- Caspase-8 Activity Measurement:
  - Add the cell lysate to a new 96-well plate.



- Add the caspase-8 substrate (e.g., IETD-pNA for colorimetric assay) to each well.
- Incubate at 37°C for 1-2 hours, protected from light.
- Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

## Data Analysis:

- Normalize the caspase-8 activity to the total protein concentration of each sample.
- Calculate the percentage of inhibition of caspase-8 activity by xelafaslatide compared to the sFasL-only control.

Expected Outcome: **Xelafaslatide** should significantly reduce the sFasL-induced increase in caspase-8 activity in 661W cells.

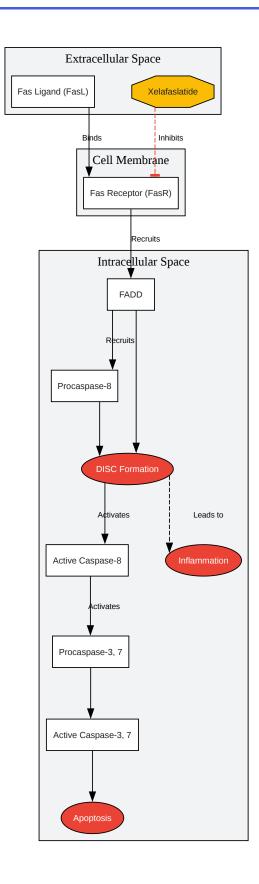
Quantitative Data Summary:

Treatment Condition	Relative Caspase-8 Activity (Fold Change)
Untreated Control	1.0
sFasL Only	4.5 ± 0.5
sFasL + Xelafaslatide (1 μM)	2.8 ± 0.4
sFasL + Xelafaslatide (10 μM)	1.3 ± 0.2

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary.

# **Visualizations**









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